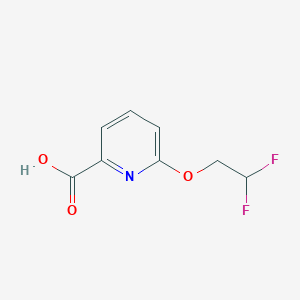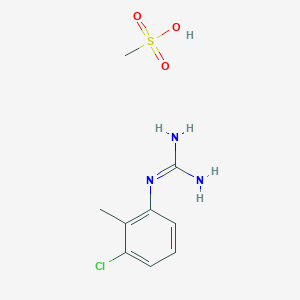
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate
Overview
Description
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate: is a chemical compound with the molecular formula C9H14ClN3O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a 3-chloro-2-methylphenyl ring, with a methanesulfonate group as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)guanidine methanesulfonate typically involves the reaction of 3-chloro-2-methylaniline with cyanamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonic acid to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-2-methylphenyl)guanidine oxide, while reduction could produce N-(3-chloro-2-methylphenyl)guanidine. Substitution reactions result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The methanesulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate can be compared with other guanidine derivatives, such as:
N-(2-chlorophenyl)guanidine: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)guanidine: Lacks the methyl group, potentially leading to differences in solubility and interaction with molecular targets.
N-(4-chlorophenyl)guanidine: The chlorine atom is positioned differently, which can influence the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other guanidine derivatives.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.CH4O3S/c1-5-6(9)3-2-4-7(5)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHONQINSPTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



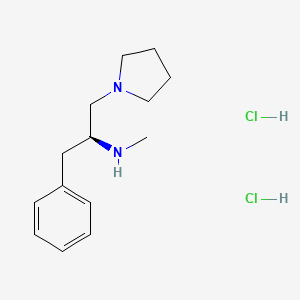
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)
amine hydrochloride](/img/structure/B1430983.png)
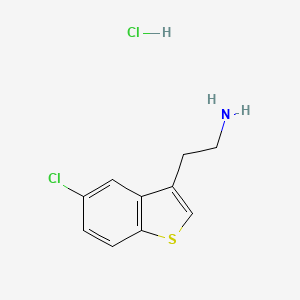
![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)
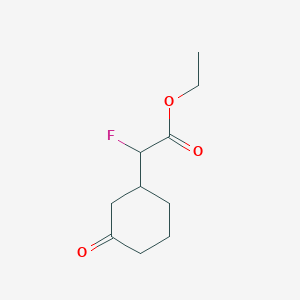
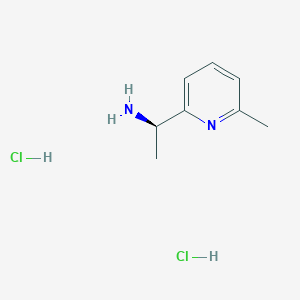
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)

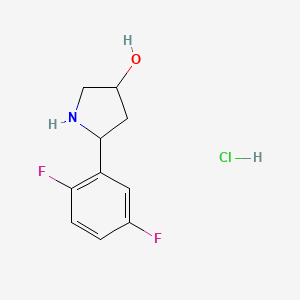
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1430997.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine](/img/structure/B1430999.png)
